Chlorzoin

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

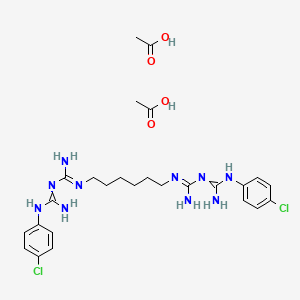

acetic acid;2-[6-[[amino-[[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30Cl2N10.2C2H4O2/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18;2*1-2(3)4/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34);2*1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDRFFJWBUDTUCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38Cl2N10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

625.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless solid; [Reference #1] White powder; [Aldrich MSDS] | |

| Record name | Chlorhexidine acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9439 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

56-95-1 | |

| Record name | Chlorhexidine di(acetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.275 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Synthesis and Derivatization of Chlorhexidine

Synthetic Pathways for Chlorhexidine (B1668724)

Another documented synthetic route involves the use of p-chlorophenyl biguanide (B1667054) and hexamethylene diamine as starting materials. While specific details of this pathway are less commonly available in recent literature, it represents an alternative approach to constructing the chlorhexidine molecule.

Impurities in the final product can arise from unreacted starting materials, byproducts from side reactions, or residual solvents. One such impurity, chlorhexidine impurity J, is structurally different from chlorhexidine by the presence of a triazine structure. google.com The synthesis of this impurity for use as a reference standard in quality control has been described, involving a one-step reaction from chlorhexidine. google.com

Key Reaction Parameters for Chlorhexidine Synthesis

| Starting Materials | Solvent | Reaction Conditions | Yield | Purity | Reference |

|---|---|---|---|---|---|

| Hexamethylene-dicyanoguanidine, p-Chloroaniline hydrochloride | Glycol ether | 145°C, 3h reflux | 84.1% | High | google.com |

Synthesis of Chlorhexidine Analogues and Derivatives

Research into chlorhexidine analogues and derivatives aims to enhance its properties, such as taste profile, or to develop new materials with specific applications. A notable example is the synthesis of a novel chlorhexidine cyclamate complex. nih.gov In this work, the gluconate anion in chlorhexidine digluconate was substituted with N-cyclohexylsulfamate (cyclamate). nih.gov This was achieved by reacting aqueous solutions of chlorhexidine digluconate and sodium cyclamate, resulting in the precipitation of chlorhexidine dicyclamate. nih.gov This new salt was characterized extensively using techniques like single-crystal X-ray diffraction, mass spectrometry, and NMR spectroscopy. nih.gov

Another area of derivatization involves the synthesis of chlorhexidine-containing particles for biomedical applications. qmul.ac.ukqmul.ac.uk Novel particles have been created by mixing chlorhexidine diacetate with various salts like calcium chloride, strontium chloride, and zinc chloride. qmul.ac.ukqmul.ac.uk These particles have demonstrated sustained release of chlorhexidine and antibacterial activity against oral pathogens. qmul.ac.ukqmul.ac.uk The size of these particles can be controlled by adjusting the processing time and temperature during synthesis. qmul.ac.ukqmul.ac.uk

Chemoinformatics and Design of Novel Biguanide Structures

Chemoinformatics plays a crucial role in modern drug discovery and the design of new molecules. nih.gov Techniques such as machine learning, quantitative structure-activity relationship (QSAR) modeling, and virtual screening are employed to identify and optimize novel compounds. nih.gov In the context of biguanide structures, chemoinformatics can be used to explore new chemical space and design molecules with improved properties.

For instance, computational tools can be used to analyze the binding of ligands to their target receptors. The discovery of a previously unexplored channel in the glucocorticoid receptor was aided by crystallography and computer modeling, leading to the design of highly potent nonsteroidal agonists. nih.gov This approach, which involves identifying and exploiting new binding sites, can be applied to the design of novel biguanide structures with enhanced efficacy or selectivity. By understanding the structure-activity relationships of existing biguanides like chlorhexidine, researchers can computationally design and screen new derivatives with desired characteristics before undertaking their synthesis.

The synthesis of biguanide derivatives is considered tailorable, allowing for the incorporation of different functional groups to achieve desired properties. researchgate.net Chemoinformatics can guide this process by predicting how different substitutions will affect the molecule's activity and other properties, thereby accelerating the development of new and improved biguanide-based compounds.

Molecular and Cellular Mechanisms of Action of Chlorhexidine

Interactions with Microbial Cell Membranes

The primary antimicrobial action of chlorhexidine (B1668724) involves the disruption of microbial cell membranes. patsnap.comdroracle.ai As a cationic molecule, chlorhexidine is electrostatically attracted to the negatively charged surfaces of bacterial cells. wikipedia.orgpatsnap.com This initial binding is a critical step that precedes a cascade of events leading to cellular damage and death.

Membrane Disruption and Permeability Alteration

At physiological pH, chlorhexidine salts dissociate, releasing a positively charged chlorhexidine cation. wikipedia.org This cation binds to the negatively charged phosphate (B84403) groups on the bacterial cell wall and membrane. wikipedia.orgmdpi.com This interaction displaces essential divalent cations, such as calcium and magnesium, which normally stabilize the membrane structure. The progressive binding of chlorhexidine molecules decreases the fluidity of the outer phospholipid layer, creating hydrophilic domains within the bilayer. nih.gov This destabilization compromises the cell's osmotic regulation and leads to increased permeability. patsnap.comnih.gov As a result, low molecular weight cellular components, such as potassium and phosphate ions, begin to leak from the cell. droracle.aipatsnap.comnih.gov This leakage disrupts the delicate electrochemical balance essential for cellular function. patsnap.com

Concentration-Dependent Growth Inhibition and Cell Death

The effect of chlorhexidine on microbial viability is strongly dependent on its concentration. drugbank.comchlorhexidinefacts.com At lower concentrations, typically in the range of 0.02% to 0.06%, chlorhexidine exhibits a bacteriostatic effect, meaning it inhibits bacterial growth and reproduction. drugbank.comfrontiersin.org This is primarily due to the aforementioned damage to the cell membrane and the inhibition of membrane-bound enzymes. droracle.ai

At higher concentrations, generally above 0.12%, chlorhexidine becomes bactericidal, actively killing the microorganisms. drugbank.com This lethal effect is a consequence of more extensive membrane damage, leading to the complete disruption of the cell membrane. wikipedia.orgdroracle.ai The rapid uptake of chlorhexidine, often within 20 to 30 seconds, ensures a swift antimicrobial action. chlorhexidinefacts.com

Table 1: Concentration-Dependent Effects of Chlorhexidine on Microbial Cells

| Concentration Range | Primary Effect | Mechanism of Action |

|---|---|---|

| Low (e.g., 0.02% - 0.06%) | Bacteriostatic | Inhibition of membrane-bound enzymes, leakage of low molecular weight components. drugbank.comdroracle.aifrontiersin.org |

Coagulation and Precipitation of Cytoplasmic Content

At bactericidal concentrations, the extensive damage to the cell membrane allows chlorhexidine to enter the cytoplasm. patsnap.comchlorhexidinefacts.com Once inside, it interacts with and causes the coagulation and precipitation of cytoplasmic components, including proteins and nucleic acids. patsnap.comnih.gov This process effectively solidifies the cell's internal environment, leading to irreversible damage and cell death. chlorhexidinefacts.com Research has shown that chlorhexidine can cause the fixation of cytoplasmic contents in various cell types. nih.gov

Binding to Cellular and Extracellular Components

Beyond its direct action on the cell membrane, the efficacy of chlorhexidine is enhanced by its ability to bind to various cellular and extracellular structures. This property, known as substantivity, allows for a prolonged antimicrobial effect. droracle.ai

Adsorption to Negatively-Charged Cell Walls

The cationic nature of chlorhexidine facilitates its strong adsorption to negatively charged components of microbial cell walls, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria. chlorhexidinefacts.comnih.gov This binding is rapid and serves to concentrate the agent at the cell surface, enhancing its disruptive effects on the underlying cytoplasmic membrane. chlorhexidinefacts.com Studies have demonstrated this binding by measuring the uptake of chlorhexidine and the corresponding loss of phosphorus from bacterial cells. nih.gov In Gram-negative bacteria, the outer membrane can act as a permeability barrier, with its negatively charged LPS molecules potentially "locking up" the cationic chlorhexidine, which may explain why higher concentrations are sometimes required for these organisms. wikipedia.orgnih.gov

Inhibition of Acquired Pellicle Formation via Salivary Glycoprotein Blocking

In the oral cavity, chlorhexidine demonstrates a unique mechanism of action by interfering with the formation of the acquired pellicle. mdpi.com The acquired pellicle is a thin, acellular film of salivary glycoproteins that forms on tooth surfaces and provides a substrate for bacterial attachment. mdpi.com Chlorhexidine, being positively charged, binds to the negatively charged salivary glycoproteins, blocking their adhesion to the tooth surface. unipd.it By preventing the formation of this initial layer, chlorhexidine effectively reduces the primary attachment of early colonizing bacteria, thereby inhibiting the development of dental plaque biofilm. mdpi.comnih.gov

Table 2: Research Findings on Chlorhexidine's Biofilm Inhibition

| Study Focus | Key Finding | Reference |

|---|---|---|

| Inhibition of Multispecies Biofilms | Chlorhexidine at concentrations of 3-12 mg/L inhibited biofilm formation of Streptococcus mutans, Fusobacterium nucleatum, and multispecies biofilms by over 90%. | researchgate.net |

| Effect on Early Biofilm Formation | Chlorhexidine solutions (0.12%) were shown to be effective in preventing both supra- and subgingival biofilm formation over a 96-hour period. | researchgate.net |

| Interaction with Pellicle | The cationic nature of chlorhexidine allows it to adhere to the acquired pellicle, a key step in preventing plaque formation. | unipd.it |

Reduction of Bacterial Adherence to Surfaces

Chlorhexidine has demonstrated a notable capacity to inhibit the adherence of microorganisms to various surfaces, a critical step in the prevention of biofilm formation. chlorhexidinefacts.com Biofilms are complex communities of microorganisms that grow on both organic and inorganic substrates, exhibiting structural and genetic diversity. chlorhexidinefacts.com The extracellular matrix of a biofilm provides protection to the embedded cells, increasing their resistance to antimicrobial agents. chlorhexidinefacts.com

The mechanism by which chlorhexidine reduces bacterial adherence is linked to its cationic (positively charged) nature. vega-ukraine.com This positive charge allows chlorhexidine to bind to negatively charged sites on bacterial surfaces and on pellicles, which are thin protective layers that form on surfaces like tooth enamel. vega-ukraine.com This binding action physically obstructs bacteria from attaching to these surfaces, thereby preventing the initial stages of plaque and biofilm development. chlorhexidinefacts.comvega-ukraine.com

Research has shown that pretreating bacterial cells with chlorhexidine significantly impairs their ability to adhere to epithelial cells. nih.gov It is suggested that chlorhexidine binds to the bacterial cells, leading to alterations in the structural conformation of the outer membrane, which in turn reduces their adherence capabilities. nih.gov This anti-adherence property is considered an additional mechanism through which chlorhexidine exerts its clinical effects. nih.gov Studies have also demonstrated its effectiveness in reducing the adherence of various oral bacteria to orthodontic appliance alloys and sutures. mdpi.comnih.gov

Mechanisms in Various Microorganisms

Chlorhexidine exhibits a broad spectrum of antimicrobial activity, effective against a wide range of microorganisms including bacteria, fungi, and certain viruses. chlorhexidinefacts.comvega-ukraine.com Its mechanism of action, while generally involving the disruption of cell membranes, can vary in its specifics depending on the type of microorganism. chlorhexidinefacts.comwikipedia.org

Gram-Positive Bacteria

Chlorhexidine is particularly effective against Gram-positive bacteria. wikipedia.org The cell walls of Gram-positive bacteria have a significant negative charge, which strongly attracts the positively charged chlorhexidine molecules. nih.gov This initial electrostatic interaction is a key step in its mechanism of action. patsnap.com

Upon binding to the bacterial cell surface, chlorhexidine disrupts the cell wall. chlorhexidinefacts.com At lower concentrations, this disruption leads to a bacteriostatic effect, where the integrity of the cell wall is compromised, causing leakage of low-molecular-weight intracellular components like potassium and phosphorus. droracle.ai This leakage disrupts the cell's osmotic equilibrium and inhibits metabolic activities, effectively halting bacterial reproduction. vega-ukraine.com At higher concentrations, chlorhexidine exhibits a bactericidal effect. vega-ukraine.com It causes more extensive damage to the cell membrane, leading to the complete leakage of cellular contents and ultimately, cell death. droracle.aiijohd.org In some cases, high concentrations can cause the cytoplasm to congeal. chlorhexidinefacts.com

Gram-Negative Bacteria

The mechanism of action of chlorhexidine against Gram-negative bacteria is similar to that against Gram-positive bacteria, primarily involving the disruption of the cell membrane. chlorhexidinefacts.com However, Gram-negative bacteria are generally less susceptible to chlorhexidine than Gram-positive bacteria. wikipedia.org This reduced susceptibility is attributed to the structural differences in their cell envelopes. Gram-negative bacteria possess an outer membrane that acts as an additional barrier, which can hinder the penetration of chlorhexidine.

Despite this additional barrier, the cationic chlorhexidine molecules still bind to the negatively charged sites on the outer membrane of Gram-negative bacteria. chlorhexidinefacts.com This binding destabilizes the outer membrane, allowing the chlorhexidine to access and disrupt the inner cytoplasmic membrane. chlorhexidinefacts.com Similar to its action on Gram-positive bacteria, this disruption leads to increased permeability, leakage of intracellular components, and ultimately cell death. chlorhexidinefacts.com In vitro studies have demonstrated that chlorhexidine can kill nearly 100% of both Gram-positive and Gram-negative bacteria within 30 seconds of application. chlorhexidinefacts.com

Fungi and Yeasts

Chlorhexidine is also effective against various fungi and yeasts, such as Candida albicans. vega-ukraine.comnih.gov The mechanism of action in these eukaryotic microorganisms is analogous to that in bacteria, focusing on the disruption of the cell membrane. chlorhexidinefacts.comnih.gov

The fungal cell rapidly uptakes chlorhexidine. chlorhexidinefacts.com This leads to the impairment of the integrity of both the cell wall and the plasma membrane. chlorhexidinefacts.com The compromised membrane allows for the leakage of essential cytoplasmic contents, resulting in cell death. chlorhexidinefacts.com Studies on Candida albicans have shown that chlorhexidine's primary mode of action is the disruption of the membrane, leading to rapid permeabilization. nih.gov Research has also indicated that at sub-lethal concentrations, chlorhexidine can inhibit the growth of C. albicans by disrupting reactive oxygen species (ROS) and metal ion homeostasis. tandfonline.com

The effectiveness of chlorhexidine against different morphological forms of fungi, such as yeast and filamentous forms, has been investigated. In early-stage Candida albicans biofilms, filamentous forms appear to be more susceptible to the penetration of agents following chlorhexidine exposure than yeast forms. nih.gov

Enveloped Viruses

Chlorhexidine has demonstrated activity against enveloped viruses. chlorhexidinefacts.comvega-ukraine.com Enveloped viruses are characterized by an outer lipid membrane, which is a key target for the action of chlorhexidine. ijohd.org The proposed virucidal mechanism involves the lysis of this viral envelope. nih.gov

The interaction of chlorhexidine with the lipid envelope leads to its disruption, which can inactivate the virus. ijohd.orgijohd.org This mechanism is thought to be due to the alteration of the cell membrane's permeability. ijohd.org Research suggests that chlorhexidine may also impact viral proteins, either by inactivating or blocking them. nih.gov Its effectiveness has been demonstrated against viruses such as herpes simplex virus, HIV, cytomegalovirus, influenza, and respiratory syncytial virus (RSV). chlorhexidinefacts.com However, its activity against non-enveloped viruses is substantially less. chlorhexidinefacts.com

Synergistic Interactions with Other Chemical Agents

Chlorhexidine can interact with other chemical agents, leading to either synergistic (enhanced) or antagonistic (reduced) effects. These interactions are particularly relevant in clinical settings where multiple agents may be used concurrently.

Similarly, when mineral trioxide aggregate (MTA) powder is mixed with chlorhexidine, the resulting mixture exhibits increased antimicrobial activity. nih.govresearchgate.net

Conversely, interactions with other agents can be antagonistic. For instance, when chlorhexidine is mixed with sodium hypochlorite (B82951) (NaOCl) , a chemical reaction occurs that produces an orange-brown precipitate. nih.gov This precipitate contains para-chloroaniline (PCA), which is a potentially toxic substance. nih.gov

The interaction between chlorhexidine and ethylenediaminetetraacetic acid (EDTA) , a chelating agent, can also be problematic. The sequential use of these agents can lead to the formation of a salt and cause discoloration. nih.govresearchgate.net

Studies have also explored the synergistic effects of chlorhexidine with various antibiotics against multidrug-resistant bacteria. For example, combinations of chlorhexidine with antibiotics such as minocycline, doxycycline, meropenem, and ciprofloxacin (B1669076) have shown synergistic responses against Acinetobacter baumannii. nih.gov

Interactive Data Table: Synergistic Interactions of Chlorhexidine

| Interacting Agent | Outcome of Interaction |

|---|---|

| Calcium Hydroxide | Enhanced antimicrobial activity |

| Mineral Trioxide Aggregate (MTA) | Increased antimicrobial activity |

| Sodium Hypochlorite (NaOCl) | Formation of a toxic precipitate (para-chloroaniline) |

| Ethylenediaminetetraacetic acid (EDTA) | Formation of a salt and potential for discoloration |

Table of Compounds Mentioned

| Compound Name |

|---|

| Calcium Hydroxide |

| Chlorhexidine |

| Ciprofloxacin |

| Doxycycline |

| Ethylenediaminetetraacetic acid (EDTA) |

| Meropenem |

| Mineral Trioxide Aggregate (MTA) |

| Minocycline |

| Para-chloroaniline (PCA) |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Chlorhexidine

Elucidation of Structural Determinants for Antimicrobial Activity

Chlorhexidine (B1668724) is a cationic molecule, typically used in salt forms like the gluconate or acetate, which dissociate at physiological pH to release the positively charged chlorhexidine cation. wikipedia.orgmims.combasicmedicalkey.com This positive charge is a key determinant of its antimicrobial activity, as it facilitates binding to the negatively charged components of bacterial cell walls, such as phosphate (B84403) groups in phospholipids (B1166683) and lipoteichoic acids. wikipedia.orgmims.comsarpublication.comresearchgate.net This binding disrupts the cell membrane's integrity, leading to leakage of intracellular components and, at higher concentrations, precipitation of cytoplasmic contents, ultimately causing cell death. mims.comsarpublication.comresearchgate.net

The core structure of chlorhexidine consists of two 4-chlorophenyl rings and two biguanide (B1667054) groups linked by a hexamethylene chain. nih.govwikipedia.orgbasicmedicalkey.commdpi.com Studies have shown that the presence of basic nitrogen atoms, which are likely to be positively charged at the relevant pH, is essential for significant activity. researchgate.net The hexamethylene bridge length also plays a role, with a bridge of at least six carbons being important for activity against many bacteria. researchgate.net

Impact of Chemical Substituents on Biological Activity

Modifications to the chemical structure of chlorhexidine, particularly the terminal substituents, can significantly impact its biological activity. Research has explored replacing the chlorophenyl groups with alkyl chains. These studies indicate that alkyl chains can substitute the chlorophenyl groups while retaining or even improving antimicrobial activity. researchgate.netnih.gov

Lipophilicity is another critical factor influencing activity. Generally, agents with lower lipophilicity have shown greater activity than those with higher lipophilicity within certain series of compounds. researchgate.net However, QSAR studies on biguanides and related antimicrobial compounds have also indicated a parabolic dependence of antimicrobial activity on lipophilicity, suggesting an optimal lipophilicity range for maximum activity. researchgate.netpublish.csiro.au One study found a log P (octanol/water partition constant) optimum around 5.5 for a common mode of action among these agents. researchgate.netpublish.csiro.au

The nature of the terminal groups also matters. Agents with branched terminal groups have demonstrated higher activity compared to those with unbranched terminal groups of the same bridge length. researchgate.net

Comparison with Alkyl Bisbiguanides

Comparisons between chlorhexidine and alkyl bisbiguanides, which lack the chlorophenyl moieties, have provided insights into the contribution of the chlorophenyl groups to activity. Studies have shown that alkyl bisbiguanides can exhibit antimicrobial activity against oral flora comparable to that of chlorhexidine. researchgate.net Some alkyl bisbiguanides, such as hexidecidine, hexhexidine, and alexidine, have shown promise and, in some cases, greater activity than chlorhexidine against specific oral bacteria like Actinomyces species or Fusobacterium nucleatum. researchgate.netnih.gov Alexidine, for instance, is also a cationic bisbiguanide that interacts with bacterial membranes. researchgate.netcaymanchem.com

These comparisons highlight that while the chlorophenyl groups contribute to chlorhexidine's activity, they are not strictly necessary for antimicrobial action, and certain alkyl substitutions can yield potent bisbiguanide antiseptics. researchgate.netnih.gov

Computational and Predictive SAR/QSAR Modeling

Computational approaches, including QSAR modeling, are increasingly utilized to predict and understand the relationship between the chemical structure of chlorhexidine analogues and their biological activity. researchgate.netjocpr.comnih.govceu.es QSAR models correlate physicochemical properties or structural features (descriptors) with biological activities. jocpr.com

Studies have used QSAR to analyze the impact of properties like lipophilicity, hydration energy, and molar refractivity on the antibacterial activity of biguanides. researchgate.net These models can help identify key structural criteria for optimizing agent activity and guide the synthesis of new, more effective compounds. researchgate.netnih.govjocpr.com Predictive modeling can reduce the need for extensive experimental testing by estimating the activity of compounds computationally. jocpr.com While specific detailed data tables from computational models were not extensively available in the search results, the literature confirms the application of these methods to chlorhexidine and related bisbiguanides to understand and predict their antimicrobial properties based on their structure. researchgate.netresearchgate.netpublish.csiro.aunih.govceu.esdntb.gov.uaijpsr.com

Computational Chemistry Applications in Chlorhexidine Research

Molecular Modeling and Simulations

Molecular modeling and simulations are used to investigate the interactions of chlorhexidine (B1668724) with various biological systems. For instance, studies have explored the binding of chlorhexidine to bacterial membranes, a key aspect of its antimicrobial activity. Researchers have also examined the interaction of chlorhexidine with components of the tooth pellicle, which is relevant to its use in oral hygiene products. These simulations can reveal the preferred binding sites and conformations of the chlorhexidine molecule, providing a dynamic picture of its interactions.

Quantum Mechanical Calculations (e.g., pKa, energy values)

Quantum mechanical calculations offer a deeper understanding of the electronic structure of chlorhexidine, which governs its reactivity and binding properties. These calculations can be used to determine fundamental properties such as the pKa values of the ionizable groups in the molecule. The pKa values are critical as they determine the charge state of chlorhexidine at different physiological pH values, which in turn influences its solubility and interaction with biological targets. Furthermore, quantum mechanics can be employed to calculate the interaction energies between chlorhexidine and other molecules, providing a quantitative measure of the strength of these interactions.

Ligand-Receptor Docking Studies

Ligand-receptor docking studies are a significant area of computational research on chlorhexidine. These studies aim to predict the binding orientation and affinity of chlorhexidine to specific protein targets. For example, docking simulations have been used to investigate the interaction of chlorhexidine with bacterial enzymes, which could be potential targets for its antimicrobial action. The results of these studies can help to elucidate the molecular basis for the broad-spectrum activity of chlorhexidine and can guide the design of more potent and selective antimicrobial agents.

Analytical Methodologies for Chlorhexidine Research

Chromatographic Techniques

Chromatography is a fundamental analytical technique for separating and quantifying compounds within a mixture. ijpsjournal.com For Chlorhexidine (B1668724) analysis, High-Performance Liquid Chromatography (HPLC) is the most predominantly used method. tandfonline.com

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful type of liquid chromatography used to separate and quantify compounds dissolved in a solution. ijpsjournal.com It is extensively utilized in the pharmaceutical industry for the analysis of drugs like Chlorhexidine. ijpsjournal.com Various HPLC methods have been developed for the determination of Chlorhexidine in pharmaceutical products and biological fluids. tandfonline.com

A key application of HPLC is the simultaneous determination of Chlorhexidine and its degradation product, p-chloroaniline. sci-hub.se One such method utilized a Zorbax SB Phenyl column with a mobile phase consisting of acetonitrile (B52724) and a buffer solution, allowing for the separation of both substances in under 10 minutes. sci-hub.senih.gov Another study successfully developed an HPLC method to quantify Chlorhexidine, Hexamidine, and p-chlorocresol in pharmaceutical dosage forms and human saliva without extensive sample preparation. ekb.egekb.eg This method demonstrated linearity over a concentration range of 2.00 to 30.00 µg/mL for Chlorhexidine. ekb.eg

The versatility of HPLC allows for various detection methods, with UV detection being common. nih.gov For instance, a method for analyzing Chlorhexidine in human serum used a polymer-coated ODS column with UV detection at 260 nm. nih.gov

Table 1: Examples of HPLC Methods for Chlorhexidine Analysis

| Analyte(s) | Matrix | Column | Mobile Phase | Detection | Linear Range (Chlorhexidine) | LOD (Chlorhexidine) |

|---|---|---|---|---|---|---|

| Chlorhexidine, p-chloroaniline | Topical Ointment | Zorbax SB Phenyl (75 mm × 4.6 mm, 3.5 µm) | Acetonitrile and 0.08 M sodium phosphate (B84403) monobasic buffer (pH 3.0) with 0.5% triethylamine (B128534) (35:65 v/v) | UV at 239 nm | Not Specified | Not Specified |

| Chlorhexidine, Hexamidine, p-chlorocresol | Pharmaceutical Formulations, Human Saliva | Not Specified | Gradient elution with a mixture of methanol (B129727) and other components | Timed wavelength detection (260 nm for Chlorhexidine) | 2.00 - 30.00 µg/mL | 0.47 µg/mL |

| Chlorhexidine | Human Serum | Polymer-coated ODS | Acetonitrile/water with 0.05% trifluoroacetic acid, 0.05% heptafluorobutyric acid, and 0.1% triethylamine (40:60 v/v) | UV at 260 nm | 0.05 - 50.0 µg/mL | 0.05 µg/mL |

Reversed-Phase HPLC (RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used variant of HPLC where the stationary phase is non-polar and the mobile phase is polar. A simple and rapid isocratic RP-HPLC method was developed for the simultaneous determination of Chlorhexidine and its main degradation product, p-chloroaniline, in various pharmaceutical products like toothpaste and mouthwash. researchgate.nettandfonline.com This method utilized an XBridge C18 column and a mobile phase of acetonitrile and a phosphate buffer solution at pH 3.0. researchgate.nettandfonline.com

Another RP-HPLC method for Chlorhexidine analysis in bulk drugs and pharmaceutical dosage forms used a Kromasil C18 column with a mobile phase of Methanol and Water (75:25 v/v). ijpsjournal.com This method had a retention time of 3.60 minutes for Chlorhexidine and detection was carried out at 258 nm. ijpsjournal.com Ion-pairing agents are sometimes incorporated into the mobile phase in RP-HPLC to improve the retention and peak shape of ionic compounds like Chlorhexidine. tandfonline.comoup.com

Table 2: Examples of RP-HPLC Methods for Chlorhexidine Analysis

| Analyte(s) | Matrix | Column | Mobile Phase | Detection | Retention Time (Chlorhexidine) |

|---|---|---|---|---|---|

| Chlorhexidine, p-chloroaniline | Toothpaste, Mouthwash, etc. | XBridge C18 | Acetonitrile and pH 3.0 phosphate buffer (32:68 v/v) | UV at 239 nm | < 10 min (for both) |

| Chlorhexidine | Bulk Drug, Tablets | Kromasil C18 (250 mm X 4.6 mm, 5 µm) | Methanol: Water (75:25 v/v) | UV at 258 nm | 3.60 min |

Hydrophobic Interaction Chromatography (HIC)

Hydrophobic Interaction Chromatography (HIC) is a purification technique that separates proteins and other biomolecules based on their hydrophobicity. bio-works.com It is a milder form of reversed-phase chromatography, typically employing a reversed salt gradient for elution. chromatographyonline.com While extensively used for protein purification, its specific application in the routine analysis of a small molecule like Chlorhexidine is less common compared to RP-HPLC. bio-works.comchromatographyonline.com HIC operates under non-denaturing conditions, which is crucial for maintaining the biological activity of proteins during purification. chromatographyonline.comyoutube.com The separation is based on the interaction between the hydrophobic regions of a molecule and the hydrophobic ligands on the stationary phase, with elution achieved by decreasing the salt concentration of the mobile phase. bio-works.comyoutube.com

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful separation technique, but it is generally suitable for volatile and thermally stable compounds. youtube.com Direct analysis of Chlorhexidine by GC is challenging due to its low volatility and potential for thermal degradation in the heated injection port, which can inaccurately generate its degradation product, p-chloroaniline (PCA). oup.com

However, GC methods have been developed for the analysis of PCA in products containing Chlorhexidine. oup.comnih.gov One such method involves a sample preparation step where 1-butanol (B46404) is used to dissolve the sample and precipitate the Chlorhexidine, thus preventing its interference during the GC analysis. oup.comnih.gov A study determining the chemical components from the degradation of 2% Chlorhexidine gel and solution utilized GC-mass spectrometry. nih.gov This analysis identified degradation products including para-chloroaniline, orto-chloroaniline, and meta-chloroaniline. nih.gov

Spectroscopic Techniques

Spectroscopic methods are widely used for the quantitative analysis of substances by measuring the interaction of electromagnetic radiation with the analyte.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy is a common and straightforward technique for the quantification of Chlorhexidine. Several methods have been developed for the determination of Chlorhexidine in pharmaceutical formulations using UV-Vis spectrophotometry. ijaresm.com One method for the simultaneous estimation of Chlorhexidine Gluconate and Metronidazole identified the maximum absorbance (λmax) for Chlorhexidine at 231 nm in a phosphate buffer. ijaresm.com Another study reported the λmax for Chlorhexidine Hydrochloride at 260 nm in n-butanol. researchgate.net

First-derivative spectrophotometry can be employed to enhance the specificity of the analysis and eliminate interference from other components in a complex matrix. um.edu.my A study using this technique determined Chlorhexidine digluconate content by measuring the first derivative spectrum at 276.1 nm, where it showed a linear relationship in the concentration range of 0 – 50 µg/ml. um.edu.my

Table 3: UV-Vis Spectroscopic Data for Chlorhexidine Analysis

| Form of Chlorhexidine | Solvent/Buffer | λmax | Linear Range | Correlation Coefficient (r²) |

|---|---|---|---|---|

| Chlorhexidine Gluconate | Phosphate buffer pH 6.8 (water:methanol 70:30) | 231 nm | 2-20 µg/mL | 0.9990 |

| Chlorhexidine Hydrochloride | n-Butanol | 260 nm | 10-100 µg/mL | 0.987 |

| Chlorhexidine Digluconate (First Derivative) | Not Specified | 276.1 nm | 0 - 50 µg/mL | 0.9999 |

Electroanalytical Methods

Electroanalytical methods offer an alternative approach for the quantification of Chlorhexidine, based on its electrochemical properties. Techniques such as potentiometry and voltammetry have been developed. For example, ion-selective electrodes (ISEs) have been constructed for the potentiometric determination of Chlorhexidine. These electrodes typically incorporate an ion-pair of Chlorhexidine with a suitable counter-ion in a polymeric membrane. The potential of the electrode changes in response to the concentration of Chlorhexidine in the sample solution, allowing for its quantification. These methods can be cost-effective and suitable for routine analysis in quality control settings.

Bioanalytical Chemistry Techniques (for molecular measurements)

Bioanalytical methods are essential for measuring Chlorhexidine concentrations in biological matrices such as plasma, saliva, or tissues. These methods require high sensitivity and selectivity to distinguish the analyte from endogenous components.

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometric (MS) detection is the most widely used bioanalytical technique for Chlorhexidine.

HPLC-UV: This method separates Chlorhexidine from other compounds in the sample on a chromatographic column, and a UV detector measures its absorbance, typically around 254 nm. While robust, it may lack the sensitivity required for very low concentrations.

LC-MS/MS: As mentioned previously, Liquid Chromatography-Tandem Mass Spectrometry is the gold standard for bioanalysis due to its exceptional sensitivity and specificity. It allows for the quantification of Chlorhexidine at picogram to nanogram levels, which is crucial for pharmacokinetic and drug monitoring studies.

Sample Preparation and Derivatization for Analysis

Effective sample preparation is a critical step to ensure accurate and reliable analysis of Chlorhexidine, particularly in complex matrices. The goal is to isolate Chlorhexidine from interfering substances and to concentrate it to a level suitable for the analytical instrument.

Common sample preparation techniques include:

Protein Precipitation (PPT): For biological samples like plasma, an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid) is added to precipitate proteins, which are then removed by centrifugation. The supernatant containing Chlorhexidine is then analyzed.

Liquid-Liquid Extraction (LLE): This involves extracting Chlorhexidine from an aqueous sample into an immiscible organic solvent. The pH of the aqueous phase is often adjusted to ensure Chlorhexidine is in its neutral, more extractable form.

Solid-Phase Extraction (SPE): This is a highly efficient and widely used technique. The sample is passed through a cartridge containing a solid sorbent. Interfering components are washed away, and Chlorhexidine is then eluted with a small volume of a suitable solvent. Cation-exchange or reversed-phase sorbents are commonly used for Chlorhexidine extraction.

Derivatization, the process of chemically modifying a compound to enhance its analytical properties, is generally not required for the analysis of Chlorhexidine by HPLC-UV or LC-MS, as its intrinsic properties are suitable for these techniques.

Preclinical and Mechanistic Research Models for Chlorhexidine Studies

In Vitro Microbiological Assays

In vitro microbiological assays are fundamental in determining the antimicrobial spectrum and potency of chlorhexidine (B1668724). These assays provide a controlled environment to study the direct effects of the compound on specific microorganisms.

Bacterial growth inhibition studies are crucial for quantifying the minimum concentration of chlorhexidine required to inhibit the visible growth of a microorganism (Minimum Inhibitory Concentration, MIC) or to kill it (Minimum Bactericidal Concentration, MBC). frontiersin.org These studies are typically performed using methods such as broth dilution or agar diffusion. frontiersin.orgfrontiersin.org

In broth dilution tests, various concentrations of chlorhexidine are incubated with a standardized inoculum of bacteria in a liquid growth medium. frontiersin.orgfrontiersin.org The MIC is determined as the lowest concentration that prevents visible turbidity after a specified incubation period. asm.org For instance, one study investigating different chlorhexidine-containing mouthwash formulations against Streptococcus mutans determined the MIC by observing the lowest concentration that showed clear growth inhibition. frontiersin.org

The agar diffusion method involves applying chlorhexidine to a solid agar medium inoculated with a test microorganism. The extent of the zone of growth inhibition around the chlorhexidine application site is proportional to the antimicrobial activity. frontiersin.orgnih.gov A validated agar diffusion assay for chlorhexidine digluconate using Staphylococcus aureus ATCC 25923 as the test microorganism demonstrated good linearity in a concentration range of 0.5% to 4.5%. nih.gov

Research has shown that the effectiveness of chlorhexidine can vary depending on the bacterial species and whether the bacteria are in a planktonic (free-floating) state or a biofilm. asm.orgbiorxiv.org For example, a study on various animal bacterial pathogens found that while chlorhexidine inhibited the planktonic growth of different species at sub-MICs, it could also induce biofilm development in some strains. biorxiv.org Another study demonstrated that 2.0% chlorhexidine formulations could eliminate Staphylococcus aureus and Candida albicans within 15 seconds, while the gel formulation took 1 minute to kill Enterococcus faecalis. frontiersin.org

Table 1: Examples of Chlorhexidine Bacterial Growth Inhibition Data

| Microorganism | Test Method | Chlorhexidine Concentration | Result | Reference |

|---|---|---|---|---|

| Staphylococcus aureus | Broth Dilution | 2.0% | Eliminated in 15 seconds | frontiersin.org |

| Candida albicans | Broth Dilution | 2.0% | Eliminated in 15 seconds | frontiersin.org |

| Enterococcus faecalis | Broth Dilution | 2.0% (gel) | Eliminated in 1 minute | frontiersin.org |

| Streptococcus mutans | Broth Dilution | 0.15 - 10 µg/mL | MIC and MBC determined | frontiersin.org |

Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances, which can adhere to various surfaces. nih.gov Bacteria within biofilms exhibit increased resistance to antimicrobial agents compared to their planktonic counterparts. frontiersin.orgnih.gov Therefore, models that assess the ability of chlorhexidine to both prevent biofilm formation and disrupt established biofilms are critical.

In vitro biofilm models often utilize microtiter plates, where bacteria are allowed to adhere and form biofilms on the plate surface. nih.govasm.org The efficacy of chlorhexidine can then be quantified using techniques like the crystal violet assay, which stains the biofilm biomass. nih.govasm.org One study using this method found that chlorhexidine was a highly effective inhibitor of biofilm formation for Streptococcus mutans, Fusobacterium nucleatum, and multispecies biofilms, with over 90% inhibition at concentrations of 3-12 mg/L. nih.govasm.org However, it had a minimal inhibitory effect on Porphyromonas gingivalis and Aggregatibacter actinomycetemcomitans. nih.govasm.org

Confocal laser scanning microscopy (CLSM) is another powerful tool used to visualize the structure and viability of biofilms treated with chlorhexidine. nih.govoup.com By using fluorescent stains that differentiate between live and dead cells, researchers can observe the real-time effects of chlorhexidine on biofilm integrity. oup.com Studies have shown that a single application of 0.2% chlorhexidine can cause alterations in the ultrastructure of mature biofilms, leading to a reduction in thickness and bacterial vitality. researchgate.net Interestingly, some research suggests that sub-MIC concentrations of chlorhexidine may actually promote the development of multi-species biofilms. nih.gov

The combination of chlorhexidine with other agents, such as enzymes like DNase I and proteinase K, has also been investigated to enhance biofilm disruption. nih.gov A study on a six-species oral biofilm model demonstrated that the combined treatment of enzymes with a low concentration of chlorhexidine (0.05%) resulted in a significant decrease in total microbial counts compared to chlorhexidine alone. nih.govresearchgate.net

Table 2: Chlorhexidine Activity on Biofilms

| Biofilm Type | Chlorhexidine Effect | Key Finding | Reference |

|---|---|---|---|

| Single and multi-species oral biofilms | Inhibition and Disruption | Effective inhibitor for S. mutans and F. nucleatum, but minimal for P. gingivalis and A. actinomycetemcomitans. Strong disruptive activity on late colonizers. | nih.govasm.org |

| Mature dental biofilms (in situ) | Disruption | A single rinse with 0.2% CHX alters biofilm ultrastructure and reduces thickness and vitality. | researchgate.net |

| Multi-species oral biofilms (enzyme-treated) | Inhibition | Combined treatment with enzymes and low-concentration CHX significantly reduces microbial counts. | nih.govresearchgate.net |

| Multi-species biofilms | Formation | Sub-MIC concentrations may induce biofilm growth. | nih.gov |

The primary mechanism of chlorhexidine's antimicrobial action is the disruption of the bacterial cell membrane. frontiersin.org Various assays are used to investigate this effect. The cationic nature of the chlorhexidine molecule leads it to bind to negatively charged sites on the bacterial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. nih.gov This interaction disrupts the cell's integrity, causing leakage of intracellular components and ultimately, cell death. nih.gov

Electron microscopy can be used to visualize the morphological changes in bacteria after exposure to chlorhexidine. Studies have shown that chlorhexidine treatment can cause indentations on the cell walls of both Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). With prolonged exposure, leakage of cellular contents and the formation of "ghost cells" have been observed.

Fluorescent indicators are also employed to assess membrane integrity in real-time. oup.com For example, viability stains like the BacLight LIVE/DEAD kit can differentiate between bacteria with intact membranes (viable) and those with damaged membranes (non-viable). oup.com Confocal laser scanning microscopy combined with these stains has been used to monitor the effects of chlorhexidine on oral biofilms, revealing a delay of 3 to 5 minutes before the bactericidal effects on cell membrane integrity are detectable. oup.com Furthermore, assays that measure the release of intracellular components, such as lactate dehydrogenase (LDH), can quantify cell membrane damage. Significant LDH leakage has been observed in various cell lines after exposure to high concentrations of chlorhexidine (0.02% and 0.2%).

Ex Vivo Tissue and Substrate Models

Ex vivo models bridge the gap between in vitro assays and in vivo studies by using biological tissues or substrates outside of a living organism. These models provide a more clinically relevant environment to study the efficacy and cytotoxicity of chlorhexidine.

Human and porcine skin are commonly used ex vivo models for dermatological applications of chlorhexidine. biorxiv.orgnih.govnih.gov These models allow for the investigation of chlorhexidine's penetration into the skin and its effectiveness against skin-resident microflora. One study using an ex vivo human skin excisional wound model found that chlorhexidine gluconate significantly reduced the metabolic activity of the tissue, indicating cytotoxicity, but was also the only tested agent to significantly lower Pseudomonas aeruginosa counts 24 hours post-treatment. nih.gov Another study utilizing full-thickness human skin in Franz diffusion cells demonstrated that aqueous chlorhexidine showed poor permeation into the deeper layers of the skin. researchgate.net

Excised porcine skin has also been used to evaluate the retention of chlorhexidine on the skin following simulated surgical conditions. nih.gov A study comparing a standard chlorhexidine preparation with one containing a film-forming copolymer found that the latter resulted in more chlorhexidine remaining on the skin after repeated saline soaks and wiping. nih.gov This improved retention was correlated with lower recovery of inoculated bacteria. nih.gov An ex vivo porcine skin model has also been established to investigate the effects of chlorhexidine on viable skin microbial communities, demonstrating that it reduces the viable microbial bioburden. biorxiv.org

In dentistry, extracted human teeth or bovine enamel specimens serve as substrates for biofilm formation to test the efficacy of oral care products containing chlorhexidine. For instance, a polymer scaffold loaded with chlorhexidine was implanted into human molars for ex vivo histological evaluation as part of its preclinical assessment for vital pulp therapy.

Animal Models for Mechanistic Investigations

Animal models are indispensable for investigating the systemic effects, safety, and efficacy of chlorhexidine in a living organism. These studies provide crucial data before clinical trials in humans can be conducted.

Toxicological studies in various animal species, including rats and mice, have been conducted to evaluate the safety of chlorhexidine. asm.org These studies have shown that chlorhexidine is poorly absorbed after oral administration and has minimal percutaneous absorption. asm.org Long-term studies in rats have not shown any evidence of carcinogenicity or other significant toxic effects. nih.govasm.org

Animal models are also used to study the antimicrobial efficacy of chlorhexidine in specific clinical applications. For example, in veterinary medicine, the use of chlorhexidine as a topical disinfectant for cutaneous bacterial infections in dogs is common. frontiersin.org Studies in dogs have assessed the reduction in bacterial counts on the skin following preoperative preparation with chlorhexidine. frontiersin.org One study found that while a limb washed with chlorhexidine gluconate the night before sampling had lower bacterial counts, there was no significant difference after the full routine preoperative scrub and alcohol disinfection. frontiersin.org Rat models have been used to investigate tissue regeneration with chlorhexidine-releasing membranes, where the surgical area is disinfected with a chlorhexidine solution. nih.gov

Animal models are employed to directly assess the ability of chlorhexidine to reduce the microbial load in a host. These studies often involve the deliberate colonization of an animal with a specific pathogen, followed by treatment with chlorhexidine.

In a study on multidrug-resistant Staphylococcus pseudintermedius in dogs, the synergistic effects of chlorhexidine with host defense peptides were evaluated, suggesting that their combination could enhance antimicrobial activity. frontiersin.org Research on animal bacterial pathogens has shown that while chlorhexidine at conventional concentrations can inhibit biofilm formation, sub-MIC doses may stimulate it, highlighting the importance of appropriate application. oup.com

The impact of chlorhexidine on the oral microbiome has also been studied. While direct animal host models for this specific aspect were not detailed in the provided search results, related in vivo human studies show that chlorhexidine mouthwash can alter the oral microbial composition, decreasing diversity. nih.gov This suggests that similar modulatory effects would be expected in animal hosts.

Biological Interactions with Host Tissues at a Cellular Level (e.g., fibroblasts)

Chlorhexidine's interaction with host tissues, particularly at a cellular level with cells like fibroblasts, is a critical area of preclinical research. Studies have investigated the effects of different concentrations of Chlorhexidine on the viability and function of human gingival fibroblasts (HGFs).

In an in vitro study, the effects of three different Chlorhexidine-based mouthwashes on HGFs were evaluated. The mouthwashes were:

A solution of 0.05% Chlorhexidine in combination with 0.05% cetylpyridinium (B1207926) chloride (CPC).

A 0.1% Chlorhexidine solution.

A 0.2% Chlorhexidine solution.

The study assessed cell viability, cytotoxicity, and apoptosis at day 0, 3, and 6 following exposure for 30, 60, and 120 seconds.

Research Findings on Fibroblast Interactions:

Cell Viability: After 3 days of culture, the combination of 0.05% Chlorhexidine and 0.05% CPC showed significantly higher cell viability compared to the 0.1% Chlorhexidine solution for both 60 and 120-second application times. This trend was also observed at day 6 after a 60-second treatment. mdpi.com

Cytotoxicity: The 0.2% Chlorhexidine solution demonstrated significantly higher cytotoxicity compared to the control (NaCl) and the Chlorhexidine + CPC group, particularly after a 120-second treatment time at day 0. mdpi.com Furthermore, for the 0.2% Chlorhexidine solution, a 120-second application was significantly more cytotoxic than a 30-second application at both day 0 and day 3. mdpi.com

Table 1: Effects of Chlorhexidine Formulations on Human Gingival Fibroblasts

| Formulation | Exposure Time | Key Findings on Cell Viability & Cytotoxicity |

|---|---|---|

| 0.05% CHX + 0.05% CPC | 60s, 120s | Higher cell viability compared to 0.1% CHX at day 3 and 6. |

| 0.1% CHX | 60s, 120s | Lower cell viability compared to CHX + CPC combination. |

| 0.2% CHX | 120s | Significantly higher cytotoxicity compared to control and CHX + CPC. |

Salivary and Plaque Microbial Analysis in Research Settings

The antimicrobial properties of Chlorhexidine are well-documented, and its effects on salivary and plaque microbiota are a key focus of research. Studies utilize various models, including in situ models with removable acrylic appliances containing enamel inserts, to analyze these effects.

One in situ study aimed to evaluate the antibacterial activity of a 0.2% Chlorhexidine mouthrinse on both undisturbed de novo plaque-like biofilm and on salivary flora for up to 7 hours after application. nih.gov

Research Findings on Salivary and Plaque Microbiota:

Immediate Antibacterial Effect: Thirty seconds after rinsing with 0.2% Chlorhexidine, the levels of viable bacteria in saliva were significantly lower than those observed in the plaque-like biofilm. nih.govnih.gov This suggests a higher initial susceptibility of salivary bacteria to Chlorhexidine compared to bacteria within a biofilm structure.

Substantivity and Bacterial Recovery: The study found that the 0.2% Chlorhexidine formulation demonstrated a higher substantivity (prolonged antimicrobial effect) on the plaque-like biofilm than on salivary flora at 5 and 7 hours after rinsing. nih.gov The percentage of live bacteria in saliva was significantly higher than in the biofilm at these later time points, indicating a faster recovery of the salivary microbial population. nih.govnih.gov

Mechanism of Plaque Inhibition: Research on enamel inserts worn in vivo indicates that Chlorhexidine inhibits plaque growth through an immediate bactericidal action during application and a prolonged bacteriostatic action due to its adsorption to the pellicle-coated enamel surface. nih.gov

Microbial Diversity: Studies on the oral microbiome have shown that Chlorhexidine can alter the composition and diversity of bacteria. For instance, a 7-day use of 0.2% Chlorhexidine mouthrinse led to a reduction in the diversity and richness of bacteria in saliva. plymouth.ac.uk Specifically, there was a noted reduction in bacteria from the Bacteroidetes phylum, while Proteobacteria and Firmicutes showed an increase. plymouth.ac.uk

Impact on Salivary pH: Research has indicated that the use of Chlorhexidine can lead to a significant reduction in saliva pH and buffering capacity, accompanied by an increase in lactate and glucose concentration in saliva. plymouth.ac.uk

Table 2: Comparative Effects of 0.2% Chlorhexidine on Saliva and Plaque Biofilm

| Time Point After Rinsing | Viable Bacteria in Saliva | Viable Bacteria in Plaque-Like Biofilm | Key Observation |

|---|---|---|---|

| 30 seconds | Significantly lower | Higher than saliva | Salivary bacteria are more susceptible to the initial bactericidal effect. |

| 5 hours | Significantly higher | Lower than saliva | Higher substantivity of Chlorhexidine on biofilm. Faster recovery of salivary bacteria. |

| 7 hours | Significantly higher | Lower than saliva | Prolonged bacteriostatic effect on the biofilm is more pronounced. |

Degradation Pathways and Environmental Fate of Chlorhexidine

Chemical Stability and Degradation Mechanisms

Aqueous solutions of chlorhexidine (B1668724) are most stable within a pH range of 5 to 8 basicmedicalkey.comghsupplychain.org. Above pH 8.0, chlorhexidine base can precipitate, and in more acidic conditions, there is a gradual deterioration of activity due to decreased stability basicmedicalkey.com. Chlorhexidine and its salts can degrade through various homogeneous and heterogeneous reactions, with degradation rates generally higher in solution than in solid forms basicmedicalkey.com.

Degradation reactions primarily proceed through mechanisms including retro-ene reactions, hydrolysis reactions, and reactions with the counterion in the chlorhexidine salt basicmedicalkey.com. Side reactions with formulation reagents or sterilization byproducts, such as aldehydes, can also lead to the formation of impurities over time basicmedicalkey.com. Free radical generators, like gamma irradiation, can result in dechlorination products basicmedicalkey.com.

Studies have investigated the pH-dependent degradation of chlorhexidine in aqueous solutions. At elevated temperatures (e.g., 90.0 °C), the degradation scheme and kinetics can be determined researchgate.netnih.gov.

Dissociation and Transformation in Aqueous Environments

Chlorhexidine salts readily dissociate in water, releasing the chlorhexidine moiety canada.cacanada.caeuropa.eucanada.ca. Chlorhexidine is a strong base with a pKa of 11.3 and is predicted to ionize in water canada.ca. At environmentally relevant pH values (typically 4 to 9), virtually all (98-100%) of the substance is expected to exist with two positively charged amine groups canada.ca. This cationic form strongly influences its environmental mobility and sorption to negatively charged particles in water, sediment, and soil canada.ca.

Hydrolysis of chlorhexidine can yield para-chloroaniline (4-CA) basicmedicalkey.comghsupplychain.orgresearchgate.netnih.govghsupplychain.orgnih.gov. While the amount of 4-CA formed is insignificant at room temperature, it increases with heating above 100°C, particularly at alkaline pH basicmedicalkey.com. In acidic conditions, the direct formation of 4-CA from chlorhexidine is the major degradation pathway, whereas in alkaline conditions, the indirect formation of 4-CA via the formation of p-chlorophenylurea is the main pathway researchgate.netnih.govghsupplychain.orgmdpi.com.

Microbial Degradation Mechanisms and Pathways

Microbial degradation of chlorhexidine has been investigated, but many studies show limited or no biodegradation canada.cacanada.ca. Results from ready and inherent biodegradation studies are often consistent with model predictions canada.cacanada.ca. For instance, no mineralization of [14C]chlorhexidine was observed after 120 days of incubation in a study on river microbial biofilm development canada.cacanada.ca. Similarly, no degradation was observed in an activated sludge die-away experiment canada.cacanada.ca.

However, some studies using activated sludge have reported some biodegradation by resistant strains of bacteria canada.cacanada.ca. Under laboratory conditions conducive to bacterial growth (e.g., 37°C), microbial degradation of chlorhexidine digluconate by specific bacterial strains has been reported canada.ca. These findings suggest a possible resistance mechanism in some bacterial strains through biodegradation canada.ca.

Studies have attempted to clarify the microbial degradation pathway of chlorhexidine, including the isolation and identification of degradation products researchgate.netnih.gov. Intermediates such as chlorhexidine degradation intermediates B and C, p-chlorophenylurea, and p-chloroaniline have been detected researchgate.netnih.gov. Some bacterial strains, such as Pseudomonas sp. Strain No. A-3, have been shown to degrade chlorhexidine researchgate.net. The degradation can occur through the cleavage of molecules along the hexanediamine (B8719201) linker between the aromatic rings researchgate.net.

Despite some evidence of microbial degradation by specific strains or under certain conditions, microbial degradation is generally not anticipated to be a dominant degradation pathway for chlorhexidine and its salts in the environment canada.cacanada.ca. The recalcitrant character of chlorhexidine and the low possibility of its removal from the environment through microbial action have been noted researchgate.net.

Environmental Persistence Studies

Chlorhexidine and its salts tend to persist in water, sediment, and soil canada.cacanada.cascielo.br. Abiotic degradation is generally not expected to be significant under typical environmental conditions canada.cacanada.ca.

Studies on environmental persistence indicate that chlorhexidine can persist on surfaces despite cleaning and disinfection, potentially decreasing to sublethal levels for bacteria medrxiv.orgresearchgate.net. This persistence can contribute to the selection for chlorhexidine-tolerant bacteria in environments like hospitals medrxiv.orgresearchgate.net.

Abiotic Degradation Processes

Abiotic degradation of chlorhexidine is generally not considered significant in the environment canada.cacanada.ca. Chlorhexidine lacks functional groups typically prone to hydrolysis under environmental conditions canada.cacanada.canih.govdiva-portal.org. However, hydrolysis has been reported to occur, particularly at elevated temperatures and varying pH, leading to the formation of 4-chloroaniline (B138754) basicmedicalkey.comghsupplychain.orgresearchgate.netnih.govghsupplychain.orgnih.gov.

Photodegradation of chlorhexidine salts (diacetate and digluconate) has been indicated in some studies canada.cacanada.ca. Photolysis in water has been reported with half-lives ranging from 8.6 to 69.1 days for chlorhexidine digluconate diversey.com. While irradiation of chlorhexidine sorbed to silica (B1680970) gel resulted in some degradation, photo-degradation is not expected to be a major fate process in the ambient atmosphere as the substance is expected to exist in the particulate phase nih.gov.

Reactions with hydroxyl radicals could be the most important fate process in the atmosphere, with an estimated half-life of 25 minutes, though chlorhexidine is not expected to be released to air significantly canada.cacanada.ca. The substance is not expected to react appreciably with other photo-oxidative species like ozone in the atmosphere canada.cacanada.ca.

The stability of chlorhexidine can be impacted by factors like temperature and pH, influencing the rate of degradation and the formation of degradation products like 4-chloroaniline ghsupplychain.orgghsupplychain.org.

Future Directions in Chlorhexidine Research

Elucidation of Unexplored Molecular Targets and Pathways

While the primary bactericidal effect of chlorhexidine (B1668724) is the disruption of cell membrane integrity, leading to the leakage of intracellular components, recent research has begun to uncover a more complex landscape of molecular interactions. maha.asianih.govnih.govmdpi.com Future investigations are focused on moving beyond this established mechanism to identify novel molecular targets and signaling pathways affected by chlorhexidine, particularly in the context of microbial resistance and adaptation.

Genomic and transcriptomic studies are at the forefront of this exploration. Research on Streptococcus species has revealed that adaptation to chlorhexidine involves genetic mutations in areas beyond the cell membrane, including genes associated with DNA repair (such as recD), metabolic processes, and stress responses (groEL). nih.gov In clinically significant pathogens like Klebsiella pneumoniae, mutations in two-component regulatory systems such as phoPQ and the transcriptional regulator smvR have been identified as key mechanisms for increased tolerance. nih.gov These findings suggest that chlorhexidine exerts selective pressure on a variety of cellular functions.

Proteomic analyses further support the existence of broader molecular targets. In bacteria like Delftia acidovorans and Pseudomonas aeruginosa, exposure to chlorhexidine induces significant changes in the abundance of proteins related to the cell envelope, metabolic pathways, and virulence factors. nih.govnih.govnih.gov Specifically, studies have noted the upregulation of proteins involved in lipopolysaccharide (LPS) assembly, cellular chaperones, and efflux pumps in chlorhexidine-resistant strains, indicating a multifaceted cellular response to the antiseptic. nih.govnih.gov

Some research also indicates that chlorhexidine's activity can include the induction of reactive oxygen species (ROS) and subsequent lipid peroxidation in certain bacteria, suggesting a secondary mechanism of damage that warrants further investigation. researchgate.net At higher concentrations, chlorhexidine is known to cause coagulation of cytoplasm and precipitation of proteins and nucleic acids, an effect whose specific molecular triggers are not fully understood. nih.govresearchgate.netmdpi.com Future research will likely focus on identifying these specific intracellular binding partners and the pathways that are disrupted, providing a more complete picture of chlorhexidine's mechanism of action.

Advanced Computational Approaches for Predictive Modeling

The use of advanced computational methods is an emerging frontier in chlorhexidine research, offering the potential to predict molecular interactions and guide the development of more effective antimicrobial strategies. To date, computational studies have primarily focused on molecular docking to simulate the binding of chlorhexidine to specific protein targets.

These in silico studies have provided valuable insights into how chlorhexidine interacts with various proteins at the molecular level. For instance, docking simulations have been used to model the binding of chlorhexidine to the main protease of the SARS-CoV-2 virus, the efflux pump SmvA in Klebsiella pneumoniae, and the salivary enzyme lysozyme. nih.govnih.govnih.govdovepress.com These models predict binding affinities and identify key interacting amino acid residues, often highlighting the importance of hydrogen bonds and hydrophobic interactions. maha.asianih.gov Some of these studies have been enhanced with molecular dynamics (MD) simulations, which analyze the stability of the predicted chlorhexidine-protein complexes over time. nih.govnih.govdovepress.com

However, the application of more advanced predictive modeling remains a significant area for future growth. Quantitative Structure-Activity Relationship (QSAR) analysis, a computational method that correlates the chemical structure of compounds with their biological activity, is a particularly promising avenue. nih.govmdpi.comhud.ac.uk While foundational studies have examined the structure-activity relationships of chlorhexidine analogues nih.gov, modern QSAR has not been extensively applied. Future QSAR models could be developed to predict the antimicrobial efficacy of novel chlorhexidine derivatives against a wide range of microbial species or to anticipate the development of resistance. Such models could significantly accelerate the design of new antiseptic agents with improved potency and targeted activity.

Development of Novel Research Methodologies

Advancing the understanding of chlorhexidine requires the development and application of novel research methodologies that can provide deeper insights than traditional techniques. While standard analytical methods like High-Performance Liquid Chromatography (HPLC) are well-established for quantifying chlorhexidine in various formulations nih.govnih.govnih.govdovepress.com, future research necessitates more sensitive and dynamic approaches.

Real-Time Monitoring and Imaging: Emerging techniques are enabling the real-time observation of chlorhexidine's effects. Confocal Laser Scanning Microscopy (CLSM) coupled with fluorescent viability stains allows for the dynamic, three-dimensional visualization of chlorhexidine's impact on microbial biofilms. nih.gov This method can track the progression of cell death and reveal structural changes within the biofilm matrix as they happen. Furthermore, impedance-based technologies offer a label-free way to monitor the real-time cytotoxic effects of chlorhexidine on human cell lines, providing crucial data for assessing its impact on host tissues. maha.asia

Advanced In Vitro Models: There is a significant push towards developing more physiologically relevant in vitro models. This includes the use of complex, multi-species biofilm models grown in systems like constant-depth film fermentors, which better replicate the natural oral environment. nih.gov Three-dimensional (3D) cell culture models are also being employed to more accurately study the effects of chlorhexidine on human tissues like bone and gingiva. nih.gov Innovative research models, such as combining chlorhexidine with biological scaffolds like Advanced-platelet rich fibrin (B1330869) (APRF) membranes, are being created to simultaneously evaluate antimicrobial activity and effects on tissue regeneration. nih.gov

'Omics' and Systems-Level Approaches: Modern systems biology techniques are being increasingly applied. Metagenomic sequencing (e.g., 16S rDNA analysis) is used to characterize shifts in the entire oral microbiome following chlorhexidine exposure, revealing population-level effects that were previously undetectable. nih.gov In parallel, phenotypic microarrays are being used to analyze how sub-lethal concentrations of chlorhexidine alter the metabolic profiles of bacteria, offering a functional perspective on its mode of action and the development of resistance. researchgate.net A unique area of study involves the "zombie cell effect," a novel concept where chlorhexidine-killed bacteria are investigated for their own residual biocidal activity, requiring new methodological approaches to validate and explore. researchgate.net

Exploration of Synergistic Chemical Combinations in Research Models

A significant and highly active area of future chlorhexidine research involves the exploration of synergistic chemical combinations. The goal is to enhance antimicrobial efficacy, broaden the spectrum of activity, combat resistance, and potentially reduce the required concentration of chlorhexidine. These investigations are primarily conducted using in vitro research models, such as checkerboard dilution assays to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies synergistic interactions.

Combinations with Antibiotics and Antifungals: Research has demonstrated that combining chlorhexidine with various antibiotics can produce synergistic effects against multidrug-resistant bacteria. Studies on Acinetobacter baumannii have shown synergy with antibiotics such as minocycline, doxycycline, meropenem, and ciprofloxacin (B1669076). nih.govnih.govresearchgate.net Similarly, a combination with the macrolide antibiotic azithromycin (B1666446) has been found to be synergistic against E. coli. nih.govresearchgate.net In the realm of antifungal research, chlorhexidine shows synergistic activity with azole agents like fluconazole (B54011) against Candida species, proving effective at inhibiting biofilms on surfaces like titanium. nih.govnih.gov

Combinations with Other Antiseptics and Nanoparticles: The combination of chlorhexidine with other antiseptics is a well-established area of study. A notable example is the synergy observed with cetylpyridinium (B1207926) chloride (CPC), which is utilized in some commercial mouthwash formulations. nih.govmdpi.comnih.gov A synergistic effect is also documented with ethanol (B145695), forming the basis of many effective hand sanitizers and skin disinfectants. maha.asianih.gov A more recent avenue of exploration is the combination of chlorhexidine with nanoparticles. Silver nanoparticles, in particular, have been shown to act synergistically with chlorhexidine against a range of bacteria and fungi, including S. aureus and C. albicans. nih.govresearchgate.netdovepress.com

Combinations with Natural Compounds: There is growing interest in combining chlorhexidine with natural compounds and essential oils. Research models have indicated synergistic growth inhibition when chlorhexidine is combined with copper against oral bacteria. nih.gov Other studies have explored combinations with plant-derived products, such as essential oils from thyme, rosemary, and oregano, which have shown synergistic or additive effects against various microbes. nih.govresearchgate.net

The tables below summarize key findings from in vitro research models exploring these synergistic combinations.

Table 1: Synergistic Combinations of Chlorhexidine with Antibiotics/Antifungals

| Combined Agent | Target Microorganism(s) | Observed Effect | Research Model Finding | Citation(s) |

|---|---|---|---|---|

| Minocycline | Acinetobacter baumannii | Synergy | FICI ≤0.5 in over 50% of isolates | nih.govnih.gov |

| Doxycycline | Acinetobacter baumannii | Synergy | FICI ≤0.5 in over 50% of isolates | nih.govnih.gov |

| Ciprofloxacin | Acinetobacter baumannii | Synergy | FICI ≤0.5 in over 50% of isolates | nih.govnih.gov |

| Meropenem | Acinetobacter baumannii | Synergy | FICI ≤0.5 in over 50% of isolates | nih.govnih.gov |

| Azithromycin | Escherichia coli | Synergy | Enhanced growth inhibition and reduced bacterial adherence | nih.govresearchgate.net |

| Fluconazole | Candida auris | Synergy | Strongly synergistic against biofilms (sFICI <0.1875) | nih.gov |

FICI: Fractional Inhibitory Concentration Index. A FICI of ≤0.5 is typically defined as synergy.

Table 2: Synergistic Combinations of Chlorhexidine with Other Chemical Agents

| Combined Agent | Target Microorganism(s) | Observed Effect | Research Model Finding | Citation(s) |

|---|---|---|---|---|

| Copper (Cu2+) | Streptococcus mutans, Actinomyces spp. | Synergy | 1 to 2 log greater decrease in viable cells vs. CHX alone | nih.gov |

| Silver Nanoparticles | Escherichia coli | Synergy | Synergistic MIC: 5.5 µg/mL (SN) + 8.8 µg/mL (Cx) | nih.govresearchgate.net |

| Silver Nanoparticles | Candida spp. | Potentiation/Synergy | Disruption of Candida biofilms | dovepress.com |

| Cetylpyridinium Chloride (CPC) | Pseudomonas aeruginosa | Synergy | FICI <0.5 | mdpi.com |

| Ethanol | Gram-positive & Gram-negative bacteria | Synergy | Significantly lower bacterial counts vs. ethanol alone | maha.asianih.gov |

| Thyme Essential Oil | Malassezia pachydermatis | Synergy | Synergistic effect found in 33.3% of planktonic isolates | nih.gov |

Q & A